N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide
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Overview
Description
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is a complex organic compound featuring a piperidine ring, an oxolane ring, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of 1-(oxolan-3-yl)piperidin-4-amine: This intermediate can be synthesized by reacting oxolane with piperidine under specific conditions.
Coupling Reaction: The intermediate 1-(oxolan-3-yl)piperidin-4-amine is then coupled with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting neurological pathways.
Biological Studies: It may be used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-(oxolan-3-yl)methylpiperidin-4-amine: Shares the piperidine and oxolane rings but lacks the phenylbutanamide moiety.
Piperine: Contains a piperidine ring and is known for its biological activities.
Uniqueness
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is unique due to its combination of structural features, which may confer distinct pharmacological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-19(17-6-4-3-5-7-17)20(23)21-14-16-8-11-22(12-9-16)18-10-13-24-15-18/h3-7,16,18-19H,2,8-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAXBQSIIJANQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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